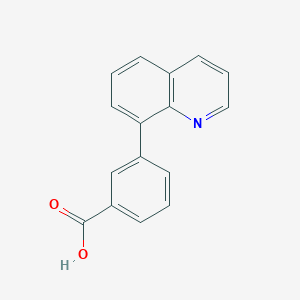

3-(Quinolin-8-yl)benzoic acid

描述

Structure

3D Structure

属性

分子式 |

C16H11NO2 |

|---|---|

分子量 |

249.26 g/mol |

IUPAC 名称 |

3-quinolin-8-ylbenzoic acid |

InChI |

InChI=1S/C16H11NO2/c18-16(19)13-6-1-5-12(10-13)14-8-2-4-11-7-3-9-17-15(11)14/h1-10H,(H,18,19) |

InChI 键 |

WMVDWITYTUQJKF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)C3=CC(=CC=C3)C(=O)O)N=CC=C2 |

产品来源 |

United States |

Ii. Advanced Synthetic Methodologies for 3 Quinolin 8 Yl Benzoic Acid and Its Analogs

Strategies for Carbon-Carbon Bond Formation in Biaryl Systems

The creation of the biaryl C-C bond is a critical step in the synthesis of the target molecule. Modern palladium-catalyzed cross-coupling reactions have revolutionized this field, offering milder and more functional-group-tolerant alternatives to traditional methods.

Palladium-Catalyzed Decarbonylative Cross-Coupling of Carboxylic Acids for Biaryl Synthesis

A significant advancement in biaryl synthesis is the palladium-catalyzed decarbonylative cross-coupling of carboxylic acids. This methodology provides a direct route to biaryls from readily available carboxylic acids, proceeding with the loss of carbon monoxide (CO) rather than carbon dioxide (CO2), which is common in traditional decarboxylative couplings. This approach is particularly valuable for the synthesis of structurally diverse heterobiaryls.

The palladium-catalyzed decarbonylative Suzuki-Miyaura cross-coupling has emerged as a powerful tool, enabling the reaction of heterocyclic carboxylic acids with arylboronic acids. This method has been successfully applied to a wide array of nitrogen-containing heterocycles, including pyridines, pyrimidines, pyrazines, and quinolines, demonstrating its broad utility in constructing complex biaryl systems. The general reaction scheme involves the activation of the carboxylic acid, often with an anhydride (B1165640) such as pivalic anhydride, followed by oxidative addition to a palladium(0) catalyst, decarbonylation, transmetalation with an arylboronic acid, and reductive elimination to afford the biaryl product.

Key features of this methodology include its modularity and the ability to use widely available heterocyclic carboxylic acids as starting materials. The reaction conditions are typically robust, employing a palladium catalyst such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand, and a base in an organic solvent at elevated temperatures.

Table 1: Examples of Palladium-Catalyzed Decarbonylative Suzuki Cross-Coupling for Heterobiaryl Synthesis

| Heterocyclic Carboxylic Acid | Arylboronic Acid | Catalyst/Ligand | Base/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pyridine-3-carboxylic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / L6 | Et₃N / Dioxane | 160 | 90 |

| Quinoline-4-carboxylic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / L6 | Et₃N / Dioxane | 160 | 85 |

| Pyrimidine-5-carboxylic acid | 4-Tolylboronic acid | Pd(OAc)₂ / L6 | Et₃N / Dioxane | 160 | 74 |

| Pyrazine-2-carboxylic acid | 3-Fluorophenylboronic acid | Pd(OAc)₂ / L6 | Et₃N / Dioxane | 160 | 68 |

L6 refers to a specific phosphine ligand described in the source literature.

Directed C–H Functionalization Approaches Employing Quinoline-8-yl Directing Groups

Directed C–H functionalization has become a powerful strategy for the regioselective formation of C-C bonds, avoiding the need for pre-functionalized starting materials. The quinoline-8-yl group, particularly in the form of an 8-aminoquinoline (B160924) amide, has been identified as a highly effective bidentate directing group in metal-catalyzed C-H activation. This approach allows for the functionalization of otherwise unreactive C-H bonds at positions ortho to the directing group.

Palladium-catalyzed C-H arylation is a prominent application of this strategy. In this process, a substrate bearing an 8-aminoquinoline amide directing group is reacted with an aryl halide in the presence of a palladium catalyst and a base. The quinoline (B57606) nitrogen and the amide nitrogen chelate to the palladium center, facilitating the cyclometalation and subsequent C-H activation of the substrate. Oxidative addition of the aryl halide, followed by reductive elimination, furnishes the arylated product.

This methodology has been successfully employed for the arylation of both sp² and sp³ C-H bonds. The choice of reaction conditions, including the palladium source, ligand (if any), base, and solvent, is crucial for achieving high efficiency and selectivity. While this method is powerful for introducing aryl groups, its direct application to the synthesis of 3-(quinolin-8-yl)benzoic acid would require a more intricate strategy, potentially involving the C-H functionalization of a benzoic acid derivative bearing a removable directing group, or a C-H functionalization of the quinoline core itself.

A notable example of direct C-H functionalization of the quinoline scaffold is the palladium-catalyzed C8-selective arylation of quinoline N-oxides. This reaction demonstrates that under specific conditions, the inherent reactivity of the quinoline ring can be harnessed for direct arylation, providing a complementary approach to methods relying on external directing groups.

Table 2: Examples of Directed C-H Functionalization

| Substrate | Coupling Partner | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| N-(quinolin-8-yl)pivalamide | Aryl iodide | NiCl₂(PPh₃)₂ | NaOtBu | C(sp³)-H arylated product | |

| Quinoline N-oxide | Iodoarenes | Pd(OAc)₂ | Cs₂CO₃, 1,4-dioxane, 140 °C | C8-arylquinoline N-oxide | |

| N-(quinolin-8-yl)benzamide | Alkynes | [RuCl₂(p-cymene)]₂ | Cu(OAc)₂·H₂O | Isoquinolones |

Synthesis of Quinoline-Carboxylic Acid Derivatives

The quinoline-carboxylic acid moiety is a key component of the target molecule. Its synthesis can be achieved through various classical and modern organic reactions.

Oxidative Annulation and Cyclization Reactions for Quinoline Ring Formation

Oxidative annulation and cyclization reactions provide efficient pathways to construct the quinoline ring system from acyclic precursors. These methods often involve the formation of new C-C and C-N bonds in a single operation, leading to a rapid increase in molecular complexity.

One such approach is the palladium-catalyzed intermolecular aerobic annulation of o-alkenylanilines and alkynes. This reaction proceeds via an oxidative cyclization, utilizing molecular oxygen as a green oxidant, to afford 2,3-disubstituted quinolines. The mechanism is thought to involve intermolecular amination of the alkyne, followed by insertion of the olefin and oxidative cleavage of a C-C bond.

Another important strategy is the reductive cyclization of nitroarenes. For instance, the domino nitro reduction-Friedländer heterocyclization allows for the synthesis of quinolines from 2-nitrobenzaldehydes and active methylene (B1212753) compounds. The in situ reduction of the nitro group to an amine, followed by condensation and cyclization, provides a versatile route to substituted quinolines.

Metal-free oxidative annulation strategies have also been developed. For example, the reaction of anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO) as a methine equivalent, promoted by an oxidant like potassium persulfate, can yield 4-arylquinolines.

Table 3: Examples of Oxidative Annulation and Cyclization for Quinoline Synthesis

| Starting Materials | Catalyst/Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| o-Vinylaniline, Phenylacetylene | PdCl₂, PPh₃, Cu(TFA)₂·xH₂O | O₂, MeCN/DMSO, 80 °C | 2-Methyl-3-phenylquinoline | |

| 2-Nitrobenzaldehyde, Acetophenone | Fe/AcOH | Reflux | 2-Phenylquinoline | |

| Aniline, Acetophenone, DMSO | K₂S₂O₈ | - | 4-Phenylquinoline |

One-Pot and Multicomponent Reaction Protocols for Quinoline-Carboxylic Acid Scaffolds

One-pot and multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like quinoline-carboxylic acids, as they allow for the formation of multiple bonds in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of step economy, time, and resource efficiency.

The Doebner reaction is a classic MCR for the synthesis of 2-substituted quinoline-4-carboxylic acids. It involves the condensation of an aniline, an aldehyde, and pyruvic acid. While effective, the conventional Doebner reaction can suffer from low yields, particularly with electron-deficient anilines. Recent modifications, such as the Doebner hydrogen-transfer reaction, have been developed to overcome these limitations, enabling the synthesis of a broader range of substituted quinolines under milder conditions.

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is another powerful method for synthesizing substituted quinoline-4-carboxylic acids. This reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. The reaction proceeds through the hydrolysis of the isatin amide bond, followed by imine/enamine formation, cyclization, and dehydration. Variations of the Pfitzinger reaction, such as the Halberkann variant, allow for the synthesis of 2-hydroxy-quinoline-4-carboxylic acids from N-acyl isatins.

Modern advancements in these classical reactions often focus on the use of green solvents like water and eco-friendly catalysts to improve the environmental footprint of the synthesis.

Table 4: Examples of One-Pot and Multicomponent Reactions for Quinoline-Carboxylic Acid Synthesis

| Reaction Name | Starting Materials | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Doebner Reaction | Aniline, Benzaldehyde, Pyruvic acid | - | 2-Phenylquinoline-4-carboxylic acid | |

| Modified Doebner Reaction | 6-(Trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid | BF₃·THF | 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic acid | |

| Pfitzinger Reaction | Isatin, Acetophenone | KOH | 2-Phenylquinoline-4-carboxylic acid | |

| Modified Pfitzinger Reaction | Isatin, N,N-Dimethylenaminone | TMSCl | Quinoline-4-carboxylic ester/acid |

Preparation of the this compound Framework

The final assembly of the this compound framework can be envisioned through the strategic application of cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.

A plausible and efficient synthetic route to this compound would involve the Suzuki-Miyaura coupling of 8-quinolylboronic acid with a 3-halobenzoic acid derivative (e.g., methyl 3-bromobenzoate). The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate or a pre-catalyst like PdCl₂(dppf)·CH₂Cl₂, a base (e.g., potassium carbonate or cesium carbonate), and a suitable solvent system (e.g., a mixture of an organic solvent and water). Following the cross-coupling reaction to form the biaryl ester, a subsequent hydrolysis step would yield the desired this compound.

This retrosynthetic approach is supported by literature precedents where Suzuki-Miyaura couplings have been successfully employed to synthesize a variety of quinoline-containing biaryl compounds. The commercial availability of both 8-quinolineboronic acid and various 3-halobenzoic acid derivatives makes this a highly practical and convergent strategy for accessing the target molecule and its analogs. The choice of protecting group for the carboxylic acid functionality during the cross-coupling step is crucial to prevent side reactions. Ester protecting groups, such as methyl or ethyl esters, are commonly used due to their stability under the reaction conditions and their facile removal.

Targeted Synthetic Routes for Biaryl Carboxylic Acids Containing Quinoline Moieties

The creation of biaryl structures containing both quinoline and carboxylic acid functional groups relies on strategic bond formation between two key precursor molecules. The primary challenge is the selective coupling of a specific carbon atom on the quinoline ring with a specific carbon on the benzoic acid ring. Targeted synthetic routes are designed to overcome this by using pre-functionalized starting materials that direct the bond formation to the desired positions.

One of the most effective strategies is the Suzuki-Miyaura cross-coupling reaction. rsc.org This method is favored due to the stability, ease of preparation, and low toxicity of the required organoboron reagents. organic-chemistry.org The general approach involves reacting a quinoline derivative functionalized at the 8-position with a benzoic acid derivative functionalized at the 3-position in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org This versatility allows for the synthesis of a wide array of analogs by simply changing the substituents on either the quinoline or benzoic acid precursors. While numerous methods exist for synthesizing the quinoline core itself, the crucial step in forming the target biaryl structure is the subsequent cross-coupling reaction. researchgate.netorganic-chemistry.org

The precursors for these reactions are typically an organohalide and an organoboron compound. rsc.orgyoutube.com For the synthesis of this compound, this could involve either:

An 8-haloquinoline reacting with a 3-carboxyphenylboronic acid.

A quinoline-8-boronic acid reacting with a 3-halobenzoic acid.

This modular approach provides a highly adaptable pathway to this class of compounds.

Coupling Reactions Involving Quinoline-8-yl and Benzoic Acid Precursors

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds between aromatic rings. youtube.com This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or boronate ester) with an organic halide or triflate. organic-chemistry.orgyoutube.com The reaction is highly efficient and tolerates a wide variety of functional groups, making it ideal for synthesizing complex molecules like this compound. youtube.com

A typical Suzuki-Miyaura reaction for this purpose involves several key components: the quinoline and benzoic acid precursors, a palladium catalyst, a base, and a solvent system. youtube.comnih.gov For instance, the coupling of an 8-haloquinoline with 3-carboxyphenylboronic acid would proceed under specific conditions optimized for yield and purity. Dichlorobis(triphenylphosphine)palladium(II) is one such catalyst used for coupling haloquinolines with arylboronic acids. researchgate.net

The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., 8-bromoquinoline). youtube.com

Transmetalation: The organic group from the activated organoboron compound (e.g., 3-carboxyphenylboronic acid) is transferred to the palladium complex. This step is facilitated by a base, which activates the boronic acid. youtube.comorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

The table below outlines the typical components and conditions for a Suzuki-Miyaura cross-coupling reaction to synthesize a quinolinyl benzoic acid derivative. youtube.comresearchgate.netnih.gov

Table 1: Typical Reaction Components for Suzuki-Miyaura Coupling

| Component | Example | Function |

|---|---|---|

| Quinoline Precursor | 8-Bromoquinoline | Aryl halide coupling partner |

| Benzoic Acid Precursor | 3-Carboxyphenylboronic acid | Organoboron coupling partner |

| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] | Facilitates the C-C bond formation researchgate.net |

| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | Activates the boronic acid for transmetalation youtube.comnih.gov |

| Solvent | 1,4-Dioxane / Water mixture | Solubilizes reactants and facilitates the reaction nih.gov |

| Temperature | 100 °C | Provides energy to overcome activation barriers nih.gov |

This methodology has been successfully applied to synthesize various aryl-substituted quinolines in high yields, demonstrating its robustness and utility in creating complex biaryl structures. researchgate.netnih.gov

Iii. Coordination Chemistry and Ligand Architectures of 3 Quinolin 8 Yl Benzoic Acid

Ligand Design Principles and Coordination Modes

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored properties. 3-(Quinolin-8-yl)benzoic acid embodies key principles of ligand design, featuring distinct coordination sites that can interact with metal centers in predictable yet versatile ways.

The most prominent feature of this compound as a ligand is its potential for bidentate chelation. This involves the simultaneous coordination of two donor atoms from the same ligand to a central metal ion, forming a stable ring structure known as a chelate. In this molecule, the nitrogen atom of the quinoline (B57606) ring and one of the oxygen atoms from the deprotonated carboxylate group are ideally positioned to act as the two "claws" of the chelate.

The 8-aminoquinolinyl moiety is recognized as an effective bidentate directing group in catalysis, highlighting the strong coordinating ability of the quinoline nitrogen in this position. acs.org The formation of a five- or six-membered chelate ring is entropically favored and results in enhanced thermodynamic stability, an effect known as the chelate effect. The geometry of this compound allows for the formation of such a stable ring with a metal ion, making the (N,O⁻) donor set a primary coordination mode. nih.govnih.gov This bidentate chelation is a common feature in complexes derived from 8-hydroxyquinoline, a related and well-studied chelating agent. nih.gov

The electronic and steric properties of the this compound ligand can be fine-tuned by introducing substituents onto the quinoline ring. Such modifications can significantly influence the ligand's coordination behavior and the properties of the resulting metal complexes.

Electronic Effects: Adding electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., alkyl, alkoxy) to the quinoline skeleton alters the electron density on the coordinating nitrogen atom. nih.gov Electron-withdrawing groups decrease the basicity of the nitrogen, potentially weakening the metal-nitrogen bond. Conversely, electron-donating groups can enhance the nitrogen's donor capacity, leading to more stable complexes.

Steric Effects: The introduction of bulky substituents near the coordinating nitrogen atom can create steric hindrance, influencing the geometry of the metal complex and potentially preventing the coordination of multiple ligands around a single metal center. jst.go.jp This steric control can be exploited to direct the formation of specific architectures.

These principles allow for the rational design of ligands for specific applications, where the stability, reactivity, and physical properties of the metal complex need to be precisely controlled. researchgate.netnih.gov

Synthesis and Structural Characterization of Metal Complexes

The reaction of this compound with various metal salts under appropriate conditions, such as solvothermal synthesis, leads to the formation of coordination compounds. nih.gov The resulting architectures depend on the coordination preferences of the metal ion, the reaction conditions, and the coordination modes adopted by the ligand.

Depending on its coordination mode, this compound can generate both discrete molecules and extended networks.

Coordination Polymers: If the carboxylate group engages in bridging coordination modes (e.g., syn-syn, syn-anti), the ligand can link multiple metal centers together. This connectivity can extend in one, two, or three dimensions, forming coordination polymers. nih.gov For example, the ligand could chelate one metal ion via its N,O-donor set while simultaneously bridging to an adjacent metal center through its carboxylate group, leading to the formation of a 1D chain, 2D layer, or 3D framework. rsc.orgrsc.org

| Complex Type | Dimensionality | Ligand Function | Typical Connectivity |

| Discrete Molecular Complex | 0D | Chelating | Ligand binds to a single metal center. |

| Coordination Polymer (Chain) | 1D | Chelating and Bridging | Ligand links metal centers into a linear chain. |

| Coordination Polymer (Layer) | 2D | Chelating and Bridging | Ligand connects metal centers to form a planar network. |

| Coordination Polymer (Framework) | 3D | Bridging | Ligand connects metal centers into a three-dimensional structure. |

A combination of spectroscopic and crystallographic techniques is essential to fully characterize the structure and bonding in metal complexes of this compound.

Spectroscopic Analysis:

FT-IR Spectroscopy: The coordination of the carboxylate group to a metal ion is readily identified by infrared spectroscopy. The strong C=O stretching vibration (ν(C=O)) in the free carboxylic acid typically shifts to lower frequencies upon deprotonation and coordination. scispace.comnih.gov The difference between the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching frequencies can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). iosrjournals.org

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes provide information about the coordination environment of the metal ion. Shifts in the ligand-based π→π* and n→π* transitions upon complexation, as well as the appearance of new d-d transition or charge-transfer bands, confirm the metal-ligand interaction. uobaghdad.edu.iq

Crystallographic Analysis:

Metal-Organic Frameworks (MOFs) Based on Quinoline-Benzoic Acid Linkers

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous, crystalline structures. youtube.com The combination of a metal-containing node (ion or cluster) and a multitopic organic linker leads to the formation of extended, often highly porous, 3D networks. ekb.eg

Ligands like this compound are excellent candidates for constructing MOFs. The rigid backbone of the quinoline and benzene (B151609) rings provides structural integrity, which is crucial for forming stable, porous frameworks. brieflands.com The bifunctional nature of the ligand, with its distinct nitrogen and carboxylate coordination sites, allows it to act as a linker connecting metal nodes. nih.gov

By carefully selecting the metal ion and reaction conditions, it is possible to direct the self-assembly process to form MOFs with specific topologies and pore sizes. nih.gov For instance, zinc(II) and cadmium(II) are commonly used with carboxylate-based linkers to form robust frameworks. rsc.orgresearchgate.net The resulting quinoline-based MOFs can incorporate the functional properties of the quinoline moiety directly into the framework's pores, making them potentially useful for applications in catalysis, sensing, or gas storage.

Rational Design and Self-Assembly of MOF Structures

The rational design of MOFs hinges on the predictable coordination of metal ions with carefully selected organic ligands to form extended crystalline networks. The process of self-assembly, driven by the formation of coordination bonds, governs the final topology and dimensionality of the resulting framework. In the context of this compound, its dual functionality—a nitrogen-containing heterocycle and a carboxylate group—offers multiple coordination sites, making it a versatile building block in supramolecular chemistry.

The quinoline group typically acts as a bidentate N,N'-chelating ligand or a monodentate N-donor, while the carboxylate group can exhibit various coordination modes, including monodentate, bidentate chelating, and bridging. This versatility allows for the formation of diverse structural motifs and network topologies. The selection of the metal ion is also crucial, as its preferred coordination geometry and oxidation state will dictate the local structure around the metallic node.

For instance, the reaction of a similar ligand, quinolin-8-yl-benzoate, with zinc sulfate (B86663) heptahydrate has been shown to yield a crystalline MOF, specifically Zinc(II)2-(quinolin-8-yl)benzoate dehydrate. In this structure, the coordination is established through both the quinoline and benzoate (B1203000) moieties, leading to a proposed tetrahedral geometry around the zinc center. The self-assembly process in such a system is guided by the spontaneous formation of coordinate bonds between the zinc(II) ions and the ligand molecules in solution, leading to the nucleation and growth of the crystalline framework.

The design principles for MOFs using this compound would involve considering the steric hindrance and electronic properties of the quinoline and benzoate groups to predict the most likely coordination modes and resulting framework. The rigidity of the ligand backbone is another key factor that contributes to the formation of stable, porous structures.

Table 1: Factors Influencing the Rational Design and Self-Assembly of MOFs with this compound

| Factor | Influence on MOF Architecture |

|---|---|

| Metal Ion | The coordination number and preferred geometry of the metal ion (e.g., tetrahedral, octahedral) determine the connectivity of the nodes in the framework. |

| Ligand Coordination Modes | This compound can act as a multidentate ligand, with the quinoline nitrogen and carboxylate oxygens participating in coordination, leading to various possible network topologies. |

| Solvent System | The choice of solvent can influence the solubility of the reactants and can also act as a template, directing the formation of specific pore structures. |

| Reaction Temperature and pH | These parameters can affect the deprotonation of the carboxylic acid and the kinetics of the self-assembly process, potentially leading to different crystalline phases. |

| Ancillary Ligands | The introduction of secondary ligands can lead to the formation of mixed-ligand MOFs with altered connectivity and functionality. |

Tailoring MOF Architectures through Ligand Engineering

Ligand engineering is a powerful strategy for fine-tuning the structure and properties of MOFs. By systematically modifying the organic linker, it is possible to control the pore size, shape, and functionality of the resulting material. In the case of this compound, several modifications can be envisaged to tailor the MOF architecture.

Another strategy involves altering the length and flexibility of the ligand. While this compound is a relatively rigid ligand, introducing flexible linkers between the quinoline and benzoic acid moieties could lead to the formation of dynamic frameworks that can respond to external stimuli such as guest molecules or temperature changes.

The use of mixed-ligand systems is a further avenue for tailoring MOF architectures. By combining this compound with other organic linkers of different lengths, geometries, or functionalities, it is possible to construct more complex and highly functional frameworks. For example, the incorporation of a longer dicarboxylic acid could lead to the formation of pillared-layer structures with increased porosity.

Table 2: Strategies for Ligand Engineering of this compound in MOFs

| Engineering Strategy | Expected Impact on MOF Architecture |

|---|---|

| Functional Group Substitution | Introduction of functional groups (e.g., -NH2, -NO2, -OH) can alter the electronic properties and steric profile of the ligand, influencing the framework's topology and surface chemistry. |

| Isomeric Variation | Changing the substitution pattern on the benzoic acid ring (e.g., from 3- to 4-substitution) can significantly alter the angle between the coordinating groups, leading to different network structures. |

| Ligand Extension | Inserting spacer units between the quinoline and benzoic acid fragments can increase the pore size and modify the overall framework dimensions. |

| Mixed-Ligand Synthesis | Co-crystallization with other organic linkers can result in the formation of MOFs with heterogeneous pores and functionalities. |

Iv. Catalytic Applications Involving 3 Quinolin 8 Yl Benzoic Acid and Its Complexes

Homogeneous Catalysis Directed by Quinoline-8-yl Ligands

In homogeneous catalysis, the quinoline-8-yl motif serves as a powerful directing group, enabling the selective activation of otherwise inert C-H bonds. This capability is fundamental to developing novel and efficient synthetic methodologies. The combination of the quinoline (B57606) nitrogen and the carboxylic acid's oxygen allows for the formation of stable metallacyclic intermediates with transition metals, bringing the catalyst into close proximity to specific C-H bonds and thereby controlling the regioselectivity of the reaction.

The use of biaryl carboxylic acids as ligands has become increasingly important in transition metal-catalyzed cross-coupling reactions. sciengine.comnih.gov These ligands can influence the selectivity and efficiency of catalytic processes. sciengine.com The quinoline moiety, in particular, is widely employed as a ligand in organometallic catalysis due to its strong coordinating ability. researchgate.netnih.gov When incorporated into a biaryl carboxylic acid structure like 3-(Quinolin-8-yl)benzoic acid, the quinoline group can act as a bidentate directing group, facilitating transformations such as C-H activation. researchgate.netsemanticscholar.org

Transition metal complexes, particularly those of palladium, rhodium, ruthenium, and cobalt, have been effectively utilized in these transformations. researchgate.netnih.govresearchgate.net For instance, cobalt-catalyzed C-H activation has emerged as a significant tool in organic synthesis, often directed by an aminoquinoline auxiliary. researchgate.netsemanticscholar.org The carboxylic acid group can participate in the catalytic cycle through protonolysis or by modulating the electronic properties of the metal center. The synergy between the directing quinoline group and the reactive carboxylic acid function enables a range of synthetic applications, from the formation of carbon-carbon bonds to carbon-heteroatom bonds. sciengine.com

Table 1: Examples of Transition Metal-Catalyzed Reactions Directed by Quinoline Derivatives

| Catalyst System | Transformation | Substrate Scope | Key Feature |

|---|---|---|---|

| Cobalt(III) | C-H Alkenylation | Acrylamides and Alkenes | Redox-neutral coupling via C-H bond activation. |

| Rhodium(III) | C-H Alkylation | Quinoline N-oxides and Olefins | Regioselective distal C(sp²)-H bond alkylation. researchgate.net |

| Ruthenium(II) | C-H Alkylation | N-(quinolin-8-yl)benzamides | Remote C-5 alkylation of the quinoline ring. researchgate.net |

This table provides illustrative examples of transformations enabled by the quinoline directing group, a core component of this compound.

The rigid framework of the quinoline ligand is instrumental in achieving high levels of stereo- and regioselectivity in catalytic reactions. By pre-organizing the substrate through coordination, the catalyst can selectively activate a specific C-H bond, leading to a single constitutional isomer. researchgate.netnih.gov For example, rhodium(III)-catalyzed reactions of quinoline N-oxides with olefins show excellent selectivity for the C-8 position. researchgate.net

Furthermore, the development of chiral quinoline-based ligands has enabled enantioselective C-H functionalization. mdpi.com While the strongly coordinating nature of groups like 8-aminoquinoline (B160924) can sometimes hinder enantioselectivity, the design of modified ligands, often in combination with chiral acids or other auxiliaries, can create a chiral environment around the metal center. mdpi.com This chiral pocket dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer. This control is crucial in the synthesis of complex, biologically active molecules where specific stereoisomers are required. acs.org The interplay between the metal, the directing group, and a chiral ligand or auxiliary is key to achieving high enantio-control in these transformations. researchgate.net

Heterogeneous Catalysis and MOF-Based Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogeneous catalysts provide a practical solution to this issue. The this compound molecule is an excellent candidate for incorporation into solid supports, including polymers and metal-organic frameworks (MOFs), to create robust and recyclable catalytic systems.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. rsc.orgrsc.org The use of functional organic linkers, such as those containing carboxylic acids, is a key strategy for designing catalytically active MOFs. rsc.orgrsc.org Carboxylic acid groups are one of the most common functionalities used to build the framework structure. wikipedia.org

MOFs can exhibit catalytic activity in several ways: the metal nodes can act as Lewis acid sites, the organic linkers can possess inherent catalytic functionalities, or guest species can be encapsulated within the pores. rsc.org By using linkers like this compound, both the metal nodes and the linker itself can participate in catalysis. The quinoline unit within the linker can coordinate to guest molecules, pre-organizing them for a reaction at the metal center, or it can act as a basic site. The design of MOFs with specific linkers allows for the tuning of pore size, shape, and chemical environment, leading to catalysts with high activity and selectivity for specific organic transformations. rsc.orgnih.gov

Table 2: Properties of Catalytic MOFs with Functional Linkers

| MOF System | Linker Type | Metal Node | Catalytic Application | Key Feature |

|---|---|---|---|---|

| Mixed-Valence Cu-MOF | Carboxylic acid with pyrazole | Cu(I)/Cu(II) | CO₂ Cycloaddition | High yield under mild conditions. rsc.org |

| Cd-MOF | 3-nitro-4-(pyridin-4-yl)benzoic acid | Cadmium(II) | Not specified (Luminescence) | Demonstrates framework construction with functionalized pyridine-benzoic acid. nih.gov |

| Y-MOF | Bicinchroninic acid (biquinoline dicarboxylic acid) | Yttrium(III) | Cyanosilylation of carbonyls | True heterogeneous catalysis with recyclability. nih.gov |

This table highlights examples of MOFs built with carboxylic acid linkers, illustrating the potential for systems incorporating the this compound motif.

Beyond MOFs, quinoline-benzoic acid motifs can be incorporated into other solid catalysts. One approach is to graft the molecule onto the surface of an inert support like silica or a polymer resin. This method immobilizes the catalytic species, preventing leaching and allowing for easy recovery and reuse. Another strategy involves the use of zeolite-based catalysts, where the acidic and structural properties of the zeolite can work in concert with the functionalized quinoline compound to promote reactions such as the synthesis of quinoline derivatives themselves. rsc.org The design of such solid catalysts focuses on maintaining the catalytic activity of the homogeneous counterpart while gaining the practical advantages of a heterogeneous system. nih.gov The stability of the linkage between the quinoline-benzoic acid motif and the solid support is critical for the longevity and reusability of the catalyst. nih.gov

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for the optimization of existing catalytic systems and the rational design of new ones. For reactions involving this compound or related ligands, the catalytic cycle typically involves several key steps.

A common mechanistic pathway in C-H activation reactions directed by a quinoline group begins with the coordination of the quinoline nitrogen to the metal center. researchgate.netsemanticscholar.org This is often followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is cleaved to form a metallacyclic intermediate. researchgate.net In this process, the carboxylic acid group of this compound can act as an internal base or proton shuttle. Once the C-H bond is activated, the substrate can react with a coupling partner. The final step is typically reductive elimination or another product-releasing step, which regenerates the active catalyst and closes the catalytic cycle. researchgate.net

Mechanistic studies, including kinetic analysis, deuterium labeling experiments, and the isolation and characterization of reaction intermediates, have been instrumental in elucidating these pathways. researchgate.netresearchgate.net For example, in cobalt-mediated reactions, catalytically competent Co(III) species have been identified and characterized, providing direct evidence for the proposed intermediates. researchgate.net Computational studies using Density Functional Theory (DFT) also play a vital role in mapping the energy landscape of the catalytic cycle and identifying the rate-determining step. nih.govresearchgate.net These investigations confirm that the electronic properties of both the quinoline and benzoic acid portions of the ligand can significantly influence the efficiency of the reaction. researchgate.net

Computational Studies on Reaction Pathways in Metal-Catalyzed Processes

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to unravel the complex mechanisms of catalytic reactions involving this compound and its derivatives. These studies provide deep insights into reaction pathways, the structures of transition states, and the energetics of the entire catalytic cycle, complementing experimental findings.

A primary area of investigation has been in palladium-catalyzed C-H activation and functionalization reactions, a cornerstone of modern synthetic chemistry. DFT calculations have been instrumental in mapping out the mechanistic steps of these transformations. For instance, in the palladium-catalyzed arylation of C-H bonds, theoretical studies consistently point towards a concerted metalation-deprotonation (CMD) pathway as the key C-H cleavage step. mdpi.comrsc.org In this mechanism, the quinoline moiety of the ligand framework plays a direct role. The nitrogen atom acts as an internal base, facilitating the abstraction of the proton from the C-H bond in a six-membered transition state. acs.org This inner-sphere pathway is often found to be lower in energy compared to alternative mechanisms. rsc.orgacs.org

The substituent on the quinoline ring, in this case, the benzoic acid group, significantly modulates the energetics of the catalytic cycle. Computational models allow for the systematic evaluation of these electronic and steric influences. By calculating the energy profiles, researchers can identify the rate-determining step of the reaction, which could be the initial C-H activation, oxidative addition, or the final reductive elimination, depending on the specific substrates and reaction conditions. These theoretical predictions are crucial for the rational design of more efficient catalysts.

Furthermore, DFT studies can accurately predict the regioselectivity of C-H functionalization. For example, in reactions with quinoline N-oxides, DFT calculations have successfully explained the observed preference for C8-H activation with certain palladium catalysts by demonstrating a lower energy transition state for this pathway compared to activation at the C2 position. acs.org This level of detailed mechanistic understanding is vital for developing catalysts that can selectively target specific C-H bonds in complex molecules.

Role of Ligand-Metal Synergies in Catalytic Efficiency

The remarkable efficiency of catalysts derived from this compound stems from a profound synergistic relationship between the ligand and the coordinated metal center. This synergy is a delicate balance of electronic effects, steric constraints, and chelation stability, all of which work in concert to enhance catalytic performance.

Electronic Synergy: The this compound ligand is an excellent example of a "non-innocent" or cooperative ligand, actively participating in the catalytic cycle. The quinoline nitrogen is a strong σ-donor, which increases the electron density on the metal. This electron-rich character at the metal center can facilitate crucial steps like oxidative addition. In contrast, the benzoic acid group, especially in its deprotonated carboxylate form, can modulate the electronic properties of the complex. This electronic flexibility allows the ligand to stabilize the metal in various oxidation states throughout the catalytic cycle, thereby lowering the activation barriers for key elementary steps. This concept of metal-ligand cooperativity is a central theme in modern catalyst design. researchgate.net

Steric and Chelation Effects: The bidentate coordination of the quinoline nitrogen and the carboxylate group to a metal forms a highly stable five-membered chelate ring. This chelation effect significantly increases the stability of the catalytic complex, preventing ligand dissociation and subsequent catalyst decomposition, which are common deactivation pathways. The rigid and planar structure of the quinoline moiety imposes significant steric constraints around the metal center. researchgate.net This steric bulk can be advantageous, as it can control the approach of substrates, leading to high levels of regioselectivity and, in chiral variants, enantioselectivity. The defined geometry of the coordination sphere created by the ligand is crucial for directing the outcome of the catalytic transformation.

Interactive Data Table: DFT-Calculated Energy Barriers in a Model Pd-Catalyzed C-H Activation

| Mechanistic Step | Transition State | Energy Barrier (kcal/mol) | Description |

| C-H Activation | TS-CMD | 14.9 | The rate-determining concerted metalation-deprotonation step leading to the formation of the palladacycle intermediate. acs.org |

| Reductive Elimination | TS-RE | 12.5 | The final bond-forming step to release the arylated product and regenerate the active catalyst. |

| Oxidative Addition | TS-OA | 9.8 | The initial activation of the aryl halide coupling partner with the palladium center. |

V. Theoretical and Computational Investigations of 3 Quinolin 8 Yl Benzoic Acid

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy changes that occur.

Computational modeling can be used to simulate the entire course of an organic transformation. nih.govnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. ajgreenchem.comresearchgate.net This allows researchers to understand the feasibility of a proposed reaction mechanism and to predict the major products. For instance, transformations involving the carboxylic acid group (e.g., esterification, amidation) or electrophilic substitution on the aromatic rings of 3-(Quinolin-8-yl)benzoic acid could be modeled to understand regioselectivity and reaction kinetics.

The quinoline (B57606) nitrogen atom in this compound is a potential site for coordination to metal ions. Computational methods can be used to model these coordination events. researchgate.net This involves characterizing the structure of the transition state—the highest energy point along the reaction coordinate—and calculating the energetic barrier, or activation energy (Ea). A lower activation energy indicates a faster reaction. Frequency calculations are performed to confirm the nature of the stationary points; a minimum on the potential energy surface has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. semanticscholar.org

Conformational Analysis and Molecular Dynamics

Molecules that are not completely rigid can exist in various spatial arrangements or conformations. The two aromatic rings in this compound are connected by a single bond, allowing for rotation and thus different conformations. nih.govresearchgate.net

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating the dihedral angle between the quinoline and benzoic acid rings. rsc.orguky.edu This helps to identify the most stable conformers (energy minima) and the energy barriers to rotation between them.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model molecular vibrations, rotations, and conformational changes, offering a more realistic picture of the molecule's behavior in a solution or biological environment.

Exploring Conformation Space and Intramolecular Interactions

Computational techniques such as Density Functional Theory (DFT) are instrumental in exploring the molecule's conformational space. By systematically rotating the key dihedral angles—primarily the C-C bond connecting the quinoline and phenyl rings—a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, allowing for the identification of low-energy, stable conformers, as well as the energy barriers that separate them.

Several types of non-covalent interactions are expected to play a significant role in determining the preferred conformations of this compound. These include:

Intramolecular Hydrogen Bonding: Although a direct intramolecular hydrogen bond between the carboxylic acid proton and the quinoline nitrogen is not sterically feasible in the most stable conformers, the potential for such interactions in different rotational isomers is a key area of computational investigation. The presence and strength of any such bonds would significantly stabilize certain conformations.

π-π Stacking Interactions: The aromatic quinoline and benzene (B151609) rings can engage in intramolecular π-π stacking interactions. Depending on the dihedral angle, these rings can adopt a parallel-displaced or T-shaped arrangement, contributing to the conformational stability. Computational studies on related 8-arylquinoline systems have highlighted the prevalence and importance of these stacking interactions in dictating the supramolecular architecture.

Steric Hindrance: Repulsive steric interactions, particularly between the hydrogen atoms on the quinoline and benzoic acid rings, will also influence the conformational landscape, disfavoring planar arrangements and defining the torsional minima.

The interplay of these attractive and repulsive forces determines the molecule's conformational preferences. A representative table of key dihedral angles and their corresponding relative energies, based on DFT calculations of analogous 8-arylquinoline systems, is presented below.

| Dihedral Angle (Quinoline-Aryl) | Relative Energy (kcal/mol) | Predominant Intramolecular Interaction |

| 0° (Planar) | High | Steric Hindrance |

| ~45-60° | Low | Favorable π-stacking, minimized steric hindrance |

| 90° (Perpendicular) | Intermediate | Reduced π-stacking, minimal steric hindrance |

| ~120-135° | Low | Favorable π-stacking, minimized steric hindrance |

| 180° (Planar) | High | Steric Hindrance |

Note: This table represents hypothetical data based on computational studies of structurally similar compounds to illustrate the expected conformational energy landscape of this compound.

Predicting Dynamic Behavior in Solution and Solid States

While static quantum chemical calculations provide valuable information about discrete, stable conformations, the dynamic behavior of this compound in different phases is best explored using molecular dynamics (MD) simulations. MD simulations model the movement of atoms and molecules over time, offering a window into the conformational fluctuations and intermolecular interactions that occur in solution and in the solid state.

In solution , the dynamic behavior of this compound is influenced by its interactions with solvent molecules. MD simulations can predict how the solvent affects the conformational equilibrium. For instance, in a polar solvent, conformations with a larger dipole moment may be favored. The simulations can also reveal the timescale of conformational changes, providing insights into the molecule's flexibility. Furthermore, MD can be used to study the propensity for self-association, where two or more molecules of this compound might interact to form dimers or larger aggregates, driven by intermolecular hydrogen bonding between the carboxylic acid groups and π-π stacking of the aromatic rings.

In the solid state , the arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. While experimental techniques like X-ray crystallography provide the definitive crystal structure, computational methods can be used to predict plausible crystal packing arrangements. This is particularly useful in the study of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. MD simulations of the solid state can provide information on the lattice dynamics, including vibrational modes and the potential for phase transitions at different temperatures and pressures. The strength and nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state can be quantified through computational analyses, which is crucial for understanding the material's stability and properties.

A summary of the types of dynamic behavior that can be predicted using computational methods is provided in the table below.

| Phase | Computational Method | Predicted Dynamic Behavior | Key Influencing Factors |

| Solution | Molecular Dynamics (MD) | Conformational flexibility and isomerization rates. | Solvent polarity, temperature, concentration. |

| Solvation shell structure. | Specific solvent-solute interactions. | ||

| Dimerization and aggregation. | Intermolecular hydrogen bonding and π-π stacking. | ||

| Solid State | Crystal Structure Prediction | Plausible crystal packing and polymorphism. | Intermolecular interactions, molecular shape. |

| Molecular Dynamics (MD) | Lattice vibrations and thermal expansion. | Crystal packing forces, temperature. | |

| Phase transition mechanisms. | Temperature, pressure. |

These theoretical and computational investigations are not merely academic exercises; they provide fundamental insights that are essential for the rational design of new materials and for understanding the behavior of this compound in various applications.

Vi. Supramolecular Chemistry and Molecular Recognition of 3 Quinolin 8 Yl Benzoic Acid

Design Principles for Molecular Receptors

Molecular receptors are entities designed to bind selectively to other molecules, known as guests, through a variety of non-covalent interactions. The design of effective receptors relies on principles of molecular complementarity, where the receptor's size, shape, and arrangement of functional groups are tailored to match those of the target guest. The structure of 3-(Quinolin-8-yl)benzoic acid incorporates key functional groups that are instrumental in molecular recognition, namely the hydrogen-bonding carboxylic acid and the aromatic quinoline (B57606) system.

Hydrogen bonds are highly directional and specific non-covalent interactions that are fundamental to molecular recognition and supramolecular assembly. The this compound molecule contains robust hydrogen bond donor and acceptor sites, which can be exploited in the design of molecular receptors.

The carboxylic acid group (-COOH) is a particularly versatile functional group for establishing recognition events. It features a hydroxyl group (-OH) that acts as a strong hydrogen bond donor and a carbonyl oxygen (C=O) that serves as a hydrogen bond acceptor. This duality allows carboxylic acids to form highly stable, dimeric structures through a pair of O-H···O hydrogen bonds, a well-established motif in supramolecular chemistry.

Furthermore, the quinoline moiety contains a nitrogen atom within its aromatic ring system. This nitrogen atom possesses a lone pair of electrons and functions as an effective hydrogen bond acceptor. This site can interact with hydrogen bond donors from other molecules, including the carboxylic acid group of a neighboring this compound molecule (forming an O-H···N bond) or other guest molecules. The interplay between these different hydrogen bonding possibilities is a key driving force for molecular recognition and the formation of host-guest complexes.

Table 1: Potential Hydrogen Bonding Interactions in this compound Systems

| Donor Group | Acceptor Group | Type of Interaction | Significance in Recognition |

| Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | O-H···O | Formation of stable homodimers, a common supramolecular synthon. |

| Carboxylic Acid (-OH) | Quinoline Nitrogen | O-H···N | Directs assembly between molecules, key for co-crystal formation. acs.org |

| External H-Bond Donor | Carboxylic Acid (C=O) | X-H···O (X=O, N) | Binding of guest molecules like alcohols or amides. |

| External H-Bond Donor | Quinoline Nitrogen | X-H···N (X=O, N) | Recognition of complementary guest molecules. |

In addition to hydrogen bonding, aromatic stacking (or π-π) interactions play a crucial role in the association of molecules in both solid and solution phases. These interactions arise from the attractive forces between the electron clouds of adjacent aromatic rings. This compound features two distinct aromatic systems: the phenyl ring of the benzoic acid portion and the bicyclic system of the quinoline moiety.

In aqueous environments, the hydrophobic effect also becomes a significant driving force. The nonpolar aromatic surfaces of the molecule will tend to associate to minimize their contact with water, promoting the self-assembly of the molecules and the binding of nonpolar guests within a receptor's cavity.

Self-Assembly and Ordered Structures

Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. The specific and directional nature of the non-covalent interactions present in this compound makes it an excellent building block for the bottom-up fabrication of complex supramolecular architectures.

The combination of the carboxylic acid and quinoline functionalities within a single molecule provides a powerful tool for directing self-assembly. The strong tendency of the carboxylic acid groups to form hydrogen-bonded dimers can lead to the formation of linear chains or tapes. The quinoline moiety can then mediate the interaction between these primary structures.

Crystal engineering is a subfield of supramolecular chemistry focused on the design and synthesis of functional solid-state structures with desired properties. nih.gov This is achieved by understanding and utilizing intermolecular interactions to control the packing of molecules in a crystal lattice.

This compound is a prime candidate for crystal engineering strategies. Its own crystal structure will be determined by a balance of the interactions described above. More powerfully, it can be used as a component in the formation of co-crystals. A co-crystal is a multi-component crystal in which the different components interact via non-covalent bonds. researchgate.net

By combining this compound with a carefully chosen "co-former" molecule that has complementary functional groups, it is possible to form new crystalline phases with altered physical properties. For example, co-crystallizing it with a molecule containing a pyridine (B92270) ring could lead to predictable O-H···N hydrogen bonds between the carboxylic acid and the pyridine. Similarly, co-formers with amide groups could interact with both the acid and quinoline sites. This strategy is widely used in the pharmaceutical industry to improve properties such as the solubility and stability of active pharmaceutical ingredients. nih.gov

Interaction with Biological Macromolecules

The structural motifs present in this compound are commonly found in biologically active molecules, suggesting its potential for interaction with biological macromolecules like proteins and nucleic acids.

The quinoline ring system is a well-known pharmacophore. Its planar, aromatic nature allows it to function as an intercalator, inserting itself between the base pairs of a DNA double helix. This mode of binding can disrupt DNA replication and transcription processes.

In the context of proteins, the different parts of the this compound molecule can interact with various features of an enzyme's active site or a receptor's binding pocket. The aromatic rings can fit into hydrophobic pockets and engage in π-π stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. The carboxylic acid group is a particularly important interaction site; in its deprotonated (carboxylate) form, it can form strong salt bridges with positively charged amino acid residues like arginine and lysine (B10760008), or it can act as a hydrogen bond acceptor or donor with polar residues like serine or glutamine. nih.gov This ability to form multiple, specific interactions is the basis for the activity of many quinoline carboxylic acid-based enzyme inhibitors. nih.govnih.gov

Table 2: Potential Modes of Interaction with Biological Macromolecules

| Macromolecule | Potential Interaction Site on Molecule | Type of Interaction | Potential Biological Consequence |

| Proteins (Enzymes, Receptors) | Aromatic Rings (Quinoline, Phenyl) | π-π Stacking, Hydrophobic Interactions | Binding in hydrophobic pockets of active sites. |

| Carboxylic Acid (-COOH) / Carboxylate (-COO⁻) | Hydrogen Bonding, Salt Bridges | Anchoring within a binding site, interaction with key catalytic residues. nih.gov | |

| DNA | Planar Quinoline Ring System | Intercalation | Insertion between DNA base pairs, potential disruption of DNA processes. |

Ligand-Protein Binding Mechanisms

The interaction of this compound with protein targets is governed by a combination of factors including shape complementarity and the formation of various non-covalent bonds. The planar quinoline ring and the benzoic acid group can engage in several types of interactions that stabilize the ligand-protein complex.

Key binding interactions may include:

Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The nitrogen atom within the quinoline ring can also act as a hydrogen bond acceptor.

π-π Stacking: The aromatic nature of the quinoline ring system allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding site.

Hydrophobic Interactions: The quinoline and benzene (B151609) rings present hydrophobic surfaces that can interact favorably with nonpolar pockets in a protein.

Electrostatic Interactions: The deprotonated carboxylate group can form salt bridges or ionic bonds with positively charged amino acid residues like lysine and arginine.

Molecular docking studies on similar quinoline-based compounds have provided insights into their binding modes. For instance, the docking of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid into the active site of RNA polymerase revealed potential for both Pi-Pi stacking and salt bridge interactions. researchgate.net Similarly, crystal structures of other quinoline inhibitors, such as those targeting PI3K-gamma, show the quinoline core occupying ATP-binding sites and forming key interactions with the protein backbone. pdbj.org These examples suggest that the quinoline moiety of this compound likely plays a significant role in anchoring the molecule within a protein's active site.

Molecular Recognition in Enzyme-Inhibitor Interactions

Molecular recognition is the specific binding of a ligand to its biological target, a process driven by the cumulative effect of multiple non-covalent interactions. For this compound to act as an effective enzyme inhibitor, its structure must be complementary to the enzyme's active site, allowing for a precise and stable association.

The specificity of inhibition is often determined by the unique arrangement of functional groups on the inhibitor that match the chemical environment of the enzyme's active site. Derivatives of both quinoline and benzoic acid have been explored as inhibitors for a range of enzymes, and the principles governing their interactions can be extrapolated to this compound.

For example, studies on benzoic acid derivatives as tyrosinase inhibitors have shown that the carboxyl group is crucial for activity. researchgate.net In the context of this compound, the position of the carboxylic acid on the benzene ring, coupled with the orientation of the quinoline ring, would dictate the specific enzymes it can effectively inhibit.

Molecular docking simulations of various benzoic acid and quinoline derivatives have helped to elucidate these interactions at a molecular level. nih.govresearchgate.net These computational models predict the binding affinity and orientation of the inhibitor within the active site, highlighting the key amino acid residues involved in molecular recognition. For instance, in the inhibition of protein kinase CK2 by 3-quinoline carboxylic acid derivatives, molecular docking has been used to understand the structure-activity relationships. nih.gov

The following table summarizes potential interactions between this compound and a hypothetical enzyme active site, based on the known interactions of its constituent moieties.

| Functional Group of Inhibitor | Potential Interacting Amino Acid Residue(s) | Type of Interaction |

| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine, Serine, Threonine | Hydrogen Bonding, Salt Bridge |

| Quinoline Nitrogen | Aspartic Acid, Glutamic Acid, Serine | Hydrogen Bonding |

| Aromatic Rings (Quinoline, Benzene) | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Aromatic Rings (Quinoline, Benzene) | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

This table is a generalized representation and the actual interactions would be highly specific to the topology and chemical nature of the particular enzyme's active site.

Vii. Future Research Directions and Advanced Applications

Methodological Advancements in Synthetic Chemistry

The synthesis of quinoline (B57606) derivatives has evolved significantly, driven by developments in transition metal catalysis and sustainable chemical methodologies. mdpi.com While established methods like the Suzuki-Miyaura cross-coupling reaction represent a primary route for synthesizing bi-aryl compounds such as 3-(Quinolin-8-yl)benzoic acid, future research is expected to focus on enhancing efficiency, sustainability, and molecular diversity.

Key future directions include:

Green Chemistry Approaches: Future synthetic strategies will likely prioritize the use of environmentally benign solvents, reduce energy consumption through lower reaction temperatures, and employ cost-effective and recoverable catalysts, such as those based on zinc or other earth-abundant metals. mdpi.com

C-H Bond Activation: Direct C-H activation and functionalization are emerging as powerful tools in organic synthesis. mdpi.comnih.gov Future work could explore iridium- or cobalt-catalyzed C-H activation to directly couple quinoline and benzoic acid precursors, bypassing the need for pre-functionalized starting materials like boronic acids or halides. mdpi.comnih.gov This approach offers higher atom economy and simplifies synthetic pathways.

High-Throughput Experimentation: The application of automated, high-throughput screening methods can rapidly optimize reaction conditions (catalyst, ligand, solvent, temperature) to maximize yield and purity, accelerating the discovery of novel synthetic protocols for this compound and its derivatives. nih.gov

Table 1: Comparison of Potential Synthetic Advancements

| Advancement | Focus Area | Potential Benefits |

| Green Chemistry | Sustainability | Reduced waste, lower cost, improved safety. mdpi.com |

| C-H Activation | Atom Economy | Fewer synthetic steps, reduced need for pre-functionalized reagents. mdpi.comnih.gov |

| One-Pot Synthesis | Process Efficiency | Faster reaction times, less solvent usage, simplified purification. researchgate.net |

| High-Throughput Screening | Optimization Speed | Rapid identification of optimal reaction conditions. nih.gov |

Innovations in Coordination Polymer and MOF Design

N-heterocyclic polycarboxylic acids are excellent building blocks for constructing metal-organic frameworks (MOFs) and coordination polymers due to their varied coordination modes. mdpi.com The this compound ligand is particularly well-suited for this purpose, offering a rigid backbone and distinct N,O-coordination sites that can direct the assembly of novel, highly ordered structures.

Future innovations in this area are anticipated to include:

Multivariate and Mixed-Ligand MOFs: An exciting frontier is the synthesis of multivariate MOFs, where this compound is integrated with other organic linkers of different lengths, geometries, or functionalities into a single framework. This strategy allows for precise tuning of pore size, chemical environment, and material properties for targeted applications like gas separation or heterogeneous catalysis. rsc.org

Hierarchical Pore Engineering: Designing MOFs with a combination of micropores and mesopores can enhance mass transport and accessibility of active sites, which is crucial for applications in catalysis and drug delivery. Future work could focus on using templates or modulating synthetic conditions to create such hierarchical structures.

Post-Synthetic Modification (PSM): The quinoline and benzoate (B1203000) moieties of the ligand offer sites for post-synthetic modification. For example, the quinoline ring could be functionalized to introduce catalytic sites or responsive units, while the carboxylate group can be exchanged to alter the framework's properties after its initial synthesis.

Stimuli-Responsive MOFs: By incorporating dynamic components, research could focus on creating "smart" MOFs that respond to external stimuli such as light, temperature, or the presence of specific chemical analytes. The inherent photophysical properties of the quinoline moiety make it a promising component for light-responsive materials.

Table 2: Properties of Representative MOFs Based on Related Ligands

| Metal Ion | Ligand Type | Framework Dimensionality | Key Feature/Property | Reference |

| Lanthanide(III) | Quinoline-2,4-dicarboxylate | 3D | Structural diversity dependent on synthesis temperature. | mdpi.com |

| Cadmium(II) | 3-Nitro-4-(pyridin-4-yl)benzoic acid | 3D | Fourfold interpenetrating framework with dia topology. | nih.gov |

| Dysprosium(III) | 4-((bis(carboxymethyl)amino)-methyl)benzoic acid | 3D | Exhibits slow magnetic relaxation behavior. mdpi.com | mdpi.com |

| Zinc(II) | 3-(1H-imidazol-1-yl)propanoate | Crystalline Polymer | Structure characterized by single crystal X-ray diffraction. chemrxiv.org | chemrxiv.org |

Integration of Computational Chemistry with Experimental Design

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the behavior of molecules and materials, thereby guiding experimental synthesis. researchgate.net Integrating these theoretical approaches with the experimental design of materials based on this compound can significantly accelerate the discovery process.

Future research will likely leverage computational chemistry in the following ways:

Predictive Ligand Design: DFT calculations can be used to determine the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, of this compound and its derivatives. nih.govrsc.org This information helps predict the ligand's reactivity, stability, and its potential to form stable complexes with various metal ions. mdpi.comresearchgate.net

Structure Simulation and Screening: Computational modeling can predict the most stable geometric structures of potential MOFs formed from this ligand and different metal centers. This allows for the virtual screening of numerous potential structures, identifying the most promising candidates for synthetic targeting. researchgate.net

Property Prediction: Time-dependent DFT (TD-DFT) can predict the photophysical properties, such as absorption and emission spectra, of both the free ligand and its metal complexes. rsc.orgresearchgate.net This is invaluable for designing materials for applications in OLEDs and fluorescent sensors.

Machine Learning and AI: The vast amount of data generated from both computational and experimental studies can be used to train machine learning models. These models could potentially predict the properties of new MOFs or even suggest synthetic conditions, drastically reducing the trial-and-error nature of materials discovery. researchgate.net

Exploration of Emerging Applications in Advanced Materials Science

The unique combination of a quinoline heterocycle and a benzoic acid linker in a single molecule opens up possibilities for a range of advanced applications. The rigid, conjugated nature of the molecule and its ability to form stable metal complexes are key to its potential in materials science.

Emerging applications to be explored include:

Fluorescent Chemosensors: 8-Hydroxyquinoline and its derivatives are well-known for their fluorescence response upon binding to metal ions. xmu.edu.cn The this compound ligand and its coordination polymers could be developed as highly sensitive and selective fluorescent sensors for detecting environmentally or biologically important metal ions through mechanisms like fluorescence enhancement or quenching. xmu.edu.cnnih.gov

Organic Light-Emitting Diodes (OLEDs): Metal complexes of quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminium (Alq3), are cornerstone materials in OLED technology. xmu.edu.cnresearchgate.net The structural rigidity and photoluminescent potential of complexes formed with this compound make them attractive candidates for use as emissive or host materials in next-generation OLEDs, potentially offering high efficiency and long operational lifetimes. researchgate.net

Catalysis: MOFs with accessible metal sites and tailored pore environments can act as highly efficient heterogeneous catalysts. Frameworks built from this compound could be designed to possess catalytically active metal nodes or functionalized to anchor catalytic species, with applications in organic transformations and green chemistry.

Photocatalysis: The quinoline moiety can absorb UV light and participate in photophysical processes. This suggests that materials derived from this ligand could be explored for photocatalytic applications, such as in the degradation of organic pollutants or in light-driven chemical synthesis.

Table 3: Potential Advanced Applications and Enabling Properties

| Application Area | Relevant Property of this compound | Potential Function |

| Chemosensors | Quinoline's ability to bind metal ions and alter fluorescence. xmu.edu.cn | Selective detection of metal ions. nih.gov |

| OLEDs | Formation of stable, luminescent metal complexes. xmu.edu.cnresearchgate.net | Emissive layer or host material. researchgate.net |

| Heterogeneous Catalysis | Ability to form porous MOFs with active metal sites. | Catalyst for organic reactions. |

| Photocatalysis | UV-absorption and photophysical activity of the quinoline ring. | Light-driven degradation or synthesis. |

常见问题

Q. What are the established synthetic routes for 3-(Quinolin-8-yl)benzoic acid?

A key method involves thermal lactamization of precursors such as 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid using polyphosphoric acid (PPA) as a catalyst . Another approach utilizes nucleophilic addition and cyclocondensation reactions with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine, yielding structurally validated products via IR, MS, and NMR spectroscopy .

Q. How can researchers characterize the purity and structure of this compound?

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, methanol/water mobile phase) ensures purity quantification. Validation parameters include recovery rates (98–103%) and precision (RSD <1.2%) .

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while IR identifies functional groups like carboxylic acids. Mass spectrometry (MS) verifies molecular weight .

- Reference Data : Cross-referencing with NIST Chemistry WebBook ensures alignment with thermochemical and structural benchmarks .

Q. What biological activities are associated with quinoline-carboxylic acid derivatives?

Structural analogs exhibit antibacterial, antitumor, and antituberculosis properties. For example, ethyl 7-oxopyrido[2,3-f]quinoxaline-8-carboxylates demonstrate activity against bacterial strains, while quinoxaline-peptide hybrids show antitumor potential . Structure-activity relationships (SAR) highlight the importance of the quinoline core and substituent electronegativity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or properties of this compound?

Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts thermochemical properties like atomization energies (average deviation: 2.4 kcal/mol) and ionization potentials. Such models guide substituent selection to enhance stability or reactivity . Molecular docking studies can further predict binding affinities to biological targets like bacterial topoisomerases .

Q. What experimental conditions affect the stability of this compound?

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid exposure to moisture and light .

- Decomposition : Thermal degradation under PPA catalysis may form lactam byproducts; monitor via TLC or HPLC .

- pH Sensitivity : Carboxylic acid groups may protonate/deprotonate in acidic/basic conditions, altering solubility. Use buffered solutions (pH 6–8) for biological assays .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Follow ICH guidelines for method validation:

- Linearity : R² ≥0.99 over a concentration range (e.g., 1–100 µg/mL).

- Accuracy/Precision : Recovery rates 95–105%, intraday/interday RSD <2% .

- Specificity : Confirm no interference from solvents or degradation products via LC-MS .

Q. How to resolve contradictions in reported synthetic yields or biological data?

- Reproducibility : Standardize reaction parameters (e.g., temperature, catalyst loading). For example, PPA-catalyzed reactions require precise control of heating duration to avoid side products .

- Cross-Validation : Compare HPLC and LC-MS results to rule out matrix effects or co-eluting impurities .

- Biological Assays : Use isogenic bacterial strains or cell lines to minimize variability in activity studies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。